molecular formula C9H5Br2NO2 B13669215 6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 40889-42-7

6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B13669215
CAS No.: 40889-42-7
M. Wt: 318.95 g/mol
InChI Key: CXSLXQBVVGPWQL-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class. This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a benzoxazinone core structure. It has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one typically involves the bromination of 2-methyl-4H-3,1-benzoxazin-4-one. The reaction is carried out by treating 2-methyl-4H-3,1-benzoxazin-4-one with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with bacterial enzymes and proteins. The compound inhibits the growth of bacteria by interfering with essential biochemical pathways, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound affects the synthesis of bacterial cell walls and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one is unique due to the presence of bromine atoms at the 6 and 8 positions, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and its ability to form various derivatives through substitution reactions. Additionally, the compound’s antimicrobial properties make it a valuable candidate for further research and development in the field of medicine .

Properties

CAS No.

40889-42-7

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.95 g/mol

IUPAC Name

6,8-dibromo-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H5Br2NO2/c1-4-12-8-6(9(13)14-4)2-5(10)3-7(8)11/h2-3H,1H3

InChI Key

CXSLXQBVVGPWQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)O1

Origin of Product

United States

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